Cas no 2162645-08-9 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which enhances its utility in peptide synthesis. The thiophene moiety introduces aromatic functionality, while the methyl substitution at the α-carbon provides steric hindrance, influencing conformational stability. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to the Fmoc group's orthogonal protection, allowing selective deprotection under mild basic conditions. Its structural features make it suitable for designing peptides with tailored properties, such as improved solubility or targeted interactions. The carboxylic acid terminus facilitates further coupling reactions, ensuring compatibility with standard peptide elongation protocols.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid structure
2162645-08-9 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid
CAS No:2162645-08-9
MF:C24H23NO4S
MW:421.508725404739
CID:6120851
PubChem ID:165519305
Update Time:2025-05-21

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid
    • 2162645-08-9
    • EN300-1286255
    • Inchi: 1S/C24H23NO4S/c1-24(13-22(26)27,12-16-10-11-30-15-16)25-23(28)29-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,15,21H,12-14H2,1H3,(H,25,28)(H,26,27)
    • InChI Key: HZTGADXYCKUKJC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CC(C)(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 421.13477939g/mol
  • Monoisotopic Mass: 421.13477939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 104Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid Pricemore >>

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3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid

Research Brief on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid (CAS: 2162645-08-9)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid (CAS: 2162645-08-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and thiophene moiety, is primarily utilized in peptide synthesis and drug development. Recent studies have explored its potential applications in modulating protein-protein interactions, enzyme inhibition, and as a building block for novel therapeutics.

The structural uniqueness of this compound lies in its combination of an Fmoc-protected amino acid and a thiophene ring, which imparts both stability and reactivity. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild conditions. Meanwhile, the thiophene moiety contributes to the compound's ability to interact with biological targets, making it a valuable scaffold for drug discovery.

Recent research has focused on optimizing the synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its suitability for downstream applications. These efforts are critical for scaling up production and facilitating its use in preclinical studies.

One of the most promising applications of this compound is in the development of protease inhibitors. Preliminary studies have demonstrated its efficacy in binding to the active sites of certain proteases, thereby inhibiting their activity. This has implications for treating diseases such as cancer, viral infections, and inflammatory disorders. Additionally, its modular structure allows for further derivatization, enabling researchers to tailor its properties for specific therapeutic targets.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-4-(thiophen-3-yl)butanoic acid represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features and potential applications in drug development make it a compound of significant interest. Ongoing research aims to further elucidate its mechanisms of action and explore its therapeutic potential, paving the way for future innovations in medicine.

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